molecular formula C12H14FNO3 B12626445 Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate CAS No. 920802-65-9

Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B12626445
CAS No.: 920802-65-9
M. Wt: 239.24 g/mol
InChI Key: RPYSUOVCDFFSNL-NSHDSACASA-N
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Description

Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate
  • Methyl (2r)-2-(2-fluorophenyl)morpholine-4-carboxylate
  • Methyl (2r)-2-(3-chlorophenyl)morpholine-4-carboxylate

Uniqueness

Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it valuable for various research applications.

Properties

CAS No.

920802-65-9

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m0/s1

InChI Key

RPYSUOVCDFFSNL-NSHDSACASA-N

Isomeric SMILES

COC(=O)N1CCO[C@@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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